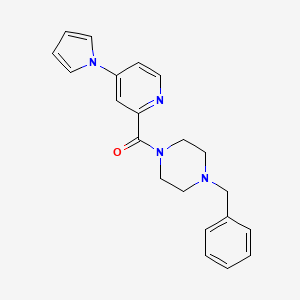

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-21(20-16-19(8-9-22-20)24-10-4-5-11-24)25-14-12-23(13-15-25)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUYUNXPOINPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone, often referred to as a pyrrole-based derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrrole ring, a pyridine moiety, and a piperazine group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative analysis of antimicrobial activity is summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Target Compound | P. aeruginosa | 8 µg/mL |

These findings suggest that the target compound may possess significant antimicrobial potential, warranting further investigation.

Anticancer Activity

The anticancer properties of pyrrole derivatives have been extensively studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, a study demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Case Study: Induction of Apoptosis

A specific study assessed the effect of the compound on MCF-7 cells:

- Methodology : Cells were treated with varying concentrations (0, 10, 20, 30 µM) of the compound for 24 hours.

- Results : Flow cytometry analysis revealed an increase in early apoptotic cells at higher concentrations.

- : The compound effectively induces apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for specific receptors involved in signaling pathways related to cancer and inflammation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been observed, leading to cellular damage and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrrole derivatives. Modifications to the benzyl and piperazine moieties can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Substitution at position 3 on piperazine | Increased cytotoxicity against cancer cells |

| Variation in benzyl group | Enhanced antimicrobial properties |

These insights guide future synthetic efforts aimed at developing more potent derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiadiazole vs. Pyridine-Pyrrole

The compound (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone () replaces the pyridine-pyrrole system with a 1,3,4-thiadiazole ring. Thiadiazoles are known for their electron-deficient nature, which may enhance interactions with cysteine residues or metal ions in enzymatic active sites.

Indole vs. Pyridine-Pyrrole

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1, ) substitutes the pyridine-pyrrole unit with an indole moiety. Indole’s electron-rich aromatic system and hydrogen-bonding capacity (via the NH group) may favor CNS permeability or serotonin receptor targeting. However, the absence of pyridine’s basic nitrogen could alter pH-dependent solubility .

Piperazine/Piperidine Substituent Variations

The 4-benzyl group in the target compound likely extends half-life by resisting rapid metabolism, whereas methyl or unsubstituted piperazine analogs (e.g., in ) may prioritize solubility over tissue penetration .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A general synthesis involves coupling a pyridine-pyrrole intermediate with a benzylpiperazine moiety. For example, refluxing in xylene with chloranil (1.4 mmol) as an oxidizing agent for 25–30 hours, followed by NaOH treatment to isolate the organic layer, washing, drying (Na₂SO₄), and recrystallization from methanol can yield the product . Optimization may involve adjusting reaction time, solvent polarity, or catalyst choice.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyridine and piperazine rings.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity and detect impurities .

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm stereochemistry, as demonstrated for structurally similar methanone derivatives .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential respiratory hazards.

- Store in a cool, dry place away from oxidizing agents. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can computational methods like molecular docking predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT optimization) and target protein PDB files. Focus on hydrogen bonding (pyridine N, pyrrole NH) and hydrophobic interactions (benzyl group).

- Validate predictions with QSAR models correlating substituent modifications (e.g., benzyl vs. methylpiperazine) with activity, as seen in anti-tubercular methanone analogs .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-response standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines).

- Off-target profiling : Use kinase/GPCR panels to identify non-specific binding.

- Metabolic stability assays (e.g., liver microsomes) to assess if discrepancies arise from compound degradation .

Q. How does modifying the benzyl or pyrrole substituents affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance metabolic stability.

- Replace pyrrole with pyrazole to alter π-π stacking interactions. Monitor changes via logP measurements (shake-flask method) and Caco-2 permeability assays .

Q. What crystallographic parameters are critical for resolving this compound’s solid-state structure?

- Methodological Answer :

- Unit cell dimensions : Monoclinic systems (e.g., P21/c space group) with β angles near 90° (e.g., 91.56° observed in similar compounds) ensure accurate refinement.

- Thermal displacement parameters (B-factors) : High values for flexible groups (e.g., benzyl) may indicate dynamic disorder, requiring anisotropic refinement .

Q. How can impurity profiling ensure batch-to-batch consistency in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.